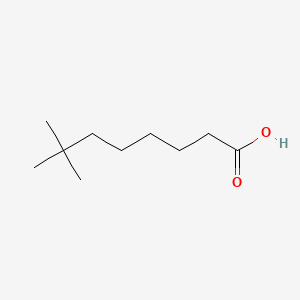
4-chloro-2-(chloromethyl)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(chloromethyl)-1-fluorobenzene, commonly known as 4-chloro-2-CMF, is an organofluorine compound with a wide range of applications in the medical and scientific fields. It is a versatile fluorinating agent and is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. 4-chloro-2-CMF has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
4-chloro-2-CMF has a wide range of applications in the medical and scientific fields. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated peptides. In addition, 4-chloro-2-CMF is used in the synthesis of fluorinated polymers, which are used in the manufacture of medical devices and drug delivery systems.
Mecanismo De Acción
4-chloro-2-CMF is a fluorinating agent, meaning it is capable of introducing fluorine atoms into organic molecules. This is achieved through a process known as nucleophilic substitution, in which the fluorine atom is substituted for a hydrogen atom in the target molecule. The reaction is facilitated by the presence of a base, such as potassium hydroxide, which serves as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-CMF have been extensively studied. It has been shown to have a wide range of effects on enzymes, proteins, and other biological molecules. For example, 4-chloro-2-CMF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-chloro-2-CMF has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the breakdown of purines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2-CMF is a versatile fluorinating agent and is used in a variety of lab experiments. It has several advantages, including its low cost, low toxicity, and ease of use. Additionally, it is stable in aqueous solutions and does not react with most organic compounds. However, 4-chloro-2-CMF has some limitations, such as its slow reaction rate and its tendency to react with certain compounds.
Direcciones Futuras
There are several potential future directions for 4-chloro-2-CMF. For example, it could be used in the synthesis of novel fluorinated compounds, such as fluorinated steroids and fluorinated peptides. Additionally, it could be used in the synthesis of fluorinated polymers, which could be used in the manufacture of medical devices and drug delivery systems. Finally, it could be used in the development of new drugs and therapies, as it has been shown to have an inhibitory effect on several enzymes.
Métodos De Síntesis
4-chloro-2-CMF can be synthesized in a variety of ways. The most common method is the reaction of 2-chloro-4-fluorobenzene with sodium chloroacetate in the presence of a base, such as potassium hydroxide, to form 4-chloro-2-CMF. The reaction is typically carried out in an inert atmosphere and at a temperature of 0°C. The reaction is usually complete within one hour.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(chloromethyl)-1-fluorobenzene involves the chlorination of 1-fluoro-4-methylbenzene followed by the introduction of a chloromethyl group using chloromethyl methyl ether.", "Starting Materials": [ "1-fluoro-4-methylbenzene", "Chlorine gas", "Chloromethyl methyl ether", "Anhydrous aluminum chloride", "Anhydrous hydrogen fluoride" ], "Reaction": [ "1. Chlorination of 1-fluoro-4-methylbenzene using chlorine gas and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-1-fluoro-4-methylbenzene.", "2. Introduction of a chloromethyl group to 4-chloro-1-fluoro-4-methylbenzene using chloromethyl methyl ether and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-2-(chloromethyl)-1-fluorobenzene.", "3. Treatment of 4-chloro-2-(chloromethyl)-1-fluorobenzene with anhydrous hydrogen fluoride to remove the methyl group and obtain the final product." ] } | |
Número CAS |
87409-84-5 |
Nombre del producto |
4-chloro-2-(chloromethyl)-1-fluorobenzene |
Fórmula molecular |
C7H5Cl2F |
Peso molecular |
179 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



